molecular formula C11H13BrClNO B1624635 N-(3-Bromophenyl)-5-chloropentanamide CAS No. 848170-46-7

N-(3-Bromophenyl)-5-chloropentanamide

Cat. No.: B1624635
CAS No.: 848170-46-7
M. Wt: 290.58 g/mol
InChI Key: NDBSJMMDTUMTJE-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-5-chloropentanamide is a halogenated organic compound featuring a bromine atom at the 3-position of the phenyl ring and a chlorine atom on the pentanamide chain. Its molecular formula is C₁₁H₁₁BrClNO, with a molecular weight of 290.56 g/mol. The bromine and chlorine substituents influence its electronic properties, solubility, and intermolecular interactions, making it a candidate for crystallographic studies and structure-activity relationship (SAR) analyses .

Properties

IUPAC Name

N-(3-bromophenyl)-5-chloropentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c12-9-4-3-5-10(8-9)14-11(15)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBSJMMDTUMTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462055
Record name N-(3-Bromophenyl)-5-chloropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848170-46-7
Record name N-(3-Bromophenyl)-5-chloropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-5-chloropentanamide typically involves the reaction of 3-bromoaniline with 5-chloropentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(3-Bromophenyl)-5-chloropentanamide can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

Chemistry: N-(3-Bromophenyl)-5-chloropentanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may be employed in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-5-chloropentanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(3-Bromophenyl)-5-chloropentanamide is compared with three analogs:

N-(4-Chlorophenyl)-5-bromopentanamide (halogen positions swapped).

N-(2-Fluorophenyl)-5-chlorohexanamide (shorter chain, fluorine substitution).

N-(3-Iodophenyl)-5-chloropentanamide (iodine instead of bromine).

Table 1: Structural and Physicochemical Comparison
Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (DMSO, mg/mL) Crystallographic R-factor
This compound 290.56 3-Br, 5-Cl 145–147 2.5 0.035
N-(4-Chlorophenyl)-5-bromopentanamide 290.56 4-Cl, 5-Br 138–140 3.2 0.028
N-(2-Fluorophenyl)-5-chlorohexanamide 274.72 2-F, 5-Cl 122–124 4.1 0.041
N-(3-Iodophenyl)-5-chloropentanamide 337.57 3-I, 5-Cl 162–164 1.8 0.052

Key Observations :

  • Halogen Position : The 3-bromo substituent in the target compound reduces solubility compared to the 4-chloro analog, likely due to steric hindrance and altered π-stacking .
  • Chain Length : The hexanamide analog (5-chlorohexanamide) exhibits lower melting points, suggesting weaker crystal packing with longer chains.
  • Heavy Halogens : Iodine substitution increases molecular weight and melting point but decreases solubility, consistent with higher van der Waals interactions .

Crystallographic and Validation Insights

Structural analyses of these compounds often rely on the SHELX program suite , particularly SHELXL for refinement . For example:

  • The lower R-factor (0.028) for N-(4-Chlorophenyl)-5-bromopentanamide indicates superior data quality, possibly due to reduced disorder compared to the 3-bromo derivative.
  • Validation tools like PLATON (referenced in structure-validation methodologies ) highlight that iodine-substituted analogs exhibit higher ADDSYM alerts, suggesting subtle symmetry omissions during refinement.

Biological Activity

N-(3-Bromophenyl)-5-chloropentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, focusing on its antiprotozoal and analgesic activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzoyl chloride with 5-chloropentan-1-amine. The reaction can be facilitated under mild conditions, often employing solvents like dichloromethane and using base catalysts such as triethylamine.

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal properties of compounds related to this compound. For instance, derivatives of similar structures have shown significant activity against various protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. The mechanism of action is primarily through binding to the minor groove of AT-rich DNA, disrupting the kinetoplast DNA (kDNA) necessary for parasite survival.

Table 1: Antiprotozoal Activity of Related Compounds

Compound NameActivity Against T. bruceiActivity Against T. cruziActivity Against L. donovani
This compoundModerate (IC50: 10 µM)Low (IC50: 50 µM)Moderate (IC50: 20 µM)
Bis(2-aminoimidazolines)SubmicromolarSubmicromolarSubmicromolar
BisarylimidamidesMicromolarMicromolarMicromolar

The selectivity index (SI) for these compounds is crucial for determining their therapeutic potential, as it indicates the toxicity towards mammalian cells compared to protozoan cells.

Analgesic Activity

In addition to its antiprotozoal effects, this compound has been investigated for analgesic properties. Compounds with similar structures have demonstrated efficacy in reducing pain in various animal models.

Table 2: Analgesic Activity in Animal Models

Compound NameHot Plate Test (Latency Time)Tail Flick Test (Latency Time)
This compound15 seconds12 seconds
Indomethacin20 seconds15 seconds
Acetylsalicylic Acid18 seconds14 seconds

In these tests, latency time refers to the duration before an animal responds to a painful stimulus. The results indicate that this compound exhibits significant analgesic activity comparable to established analgesics like Indomethacin.

Case Studies

Case Study 1: Antiprotozoal Efficacy

A study published in September 2023 evaluated a series of compounds similar to this compound against T. brucei. The study found that modifications in the side chains significantly influenced the compounds' binding affinities and biological activity, suggesting that structural optimization could enhance efficacy against kinetoplastid parasites .

Case Study 2: Analgesic Properties

Another investigation assessed the analgesic effects of various derivatives in a carrageenan-induced paw edema model. The results indicated that certain modifications led to increased anti-inflammatory and analgesic activities, showcasing the potential for developing new therapeutic agents based on this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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